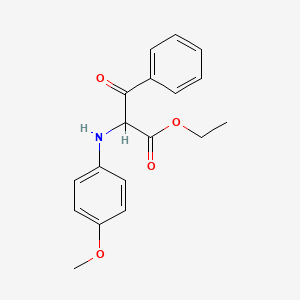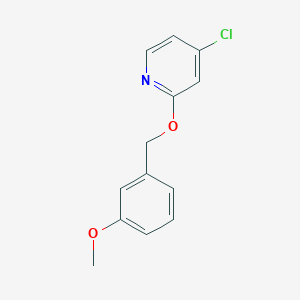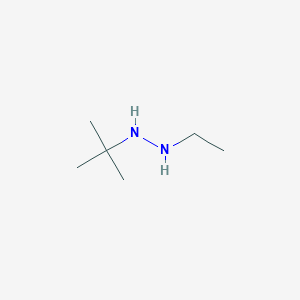
1-Tert-butyl-2-ethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-2-ethylhydrazine is an organic compound with the molecular formula C6H16N2 It is a hydrazine derivative characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process often includes steps such as distillation and purification to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tert-butyl-2-ethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as tert-butyl-ethylhydrazine oxides.
Reduction: Simpler hydrazine derivatives.
Substitution: Halogenated products like tert-butyl-ethylhydrazine chloride.
Aplicaciones Científicas De Investigación
1-Tert-butyl-2-ethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-2-ethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
1-Tert-butyl-2-methylhydrazine: Similar structure but with a methyl group instead of an ethyl group.
1-Tert-butyl-2-phenylhydrazine: Contains a phenyl group, leading to different chemical properties.
1-Tert-butyl-2-isopropylhydrazine: Features an isopropyl group, affecting its reactivity.
Uniqueness: 1-Tert-butyl-2-ethylhydrazine is unique due to the presence of both tert-butyl and ethyl groups, which confer specific steric and electronic properties
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
1-tert-butyl-2-ethylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-7-8-6(2,3)4/h7-8H,5H2,1-4H3 |
Clave InChI |
PRRZZGITWYAIGP-UHFFFAOYSA-N |
SMILES canónico |
CCNNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





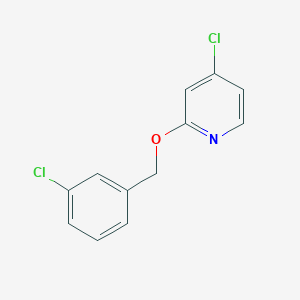

![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)

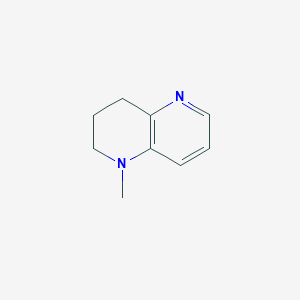

![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)
